molecular formula C20H20BrN3O2 B6477254 2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640899-30-3

2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

Cat. No.: B6477254
CAS No.: 2640899-30-3
M. Wt: 414.3 g/mol
InChI Key: ALRYUOZXEMTPJE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-24-19(10-12-23-24)15-5-3-14(4-6-15)9-11-22-20(25)17-13-16(26-2)7-8-18(17)21/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYUOZXEMTPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparisons
Compound Name & Source Molecular Formula Molecular Weight Substituents/Functional Groups Notable Features
Target Compound C₂₀H₂₀BrN₃O₂ 414.3 2-Br, 5-OCH₃, ethyl linker, 4-(1-methylpyrazol-5-yl)phenyl Balanced lipophilicity; pyrazole enhances π-π interactions.
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide Not explicitly given Not available 2-Br, no methoxy, 4-methylbenzyl linker to pyrazole Increased hydrophobicity due to methylbenzyl; lacks methoxy’s electronic effects.
3-Methoxy-N-{3-(1-methylpyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide C₂₄H₂₈N₄O₄ 452.5 3-OCH₃, morpholinoethoxy linker, pyrazole Morpholine enhances solubility; methoxy at position 3 alters electronic density.
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide C₁₅H₁₂BrN₅O₂ 366.2 5-Br, tetrazole-methoxy group, phenyl group directly attached to benzamide Tetrazole acts as a bioisostere for carboxylic acids; lower molecular weight.
2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide C₂₃H₁₉BrN₄O₃ 503.3 2-Br, 5-OCH₃, quinazolinone ring fused to phenyl Quinazolinone adds planar rigidity; potential kinase-targeting applications.

Functional Group Analysis

Bromine Substitution :
  • Target Compound : Bromine at position 2 may sterically hinder interactions or participate in halogen bonding .
Methoxy Group :
  • The target’s 5-methoxy group donates electrons via resonance, contrasting with ’s 3-methoxy analogue, which may direct electrophilic substitution differently .
Heterocyclic Systems :
  • Tetrazole () : More polar and acidic (pKa ~4.9), enhancing solubility and mimicking carboxylate groups in biological systems .
  • Quinazolinone (): A fused bicyclic system that improves planarity and may enhance interactions with flat binding pockets (e.g., ATP sites in kinases) .
Linker Groups :
  • Ethyl Linker (Target) : Provides flexibility, allowing the pyrazole-phenyl group to adopt multiple conformations.
  • Morpholinoethoxy (): Introduces polarity and hydrogen-bonding capacity via the morpholine oxygen .

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